Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate
Description
Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate is a piperidine-based compound featuring a phenoxy substituent with an amino group and a trifluoromethyl (CF₃) group at the 4- and 2-positions, respectively. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the piperidine nitrogen, enabling selective functionalization during synthetic workflows. For example, tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate () and tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate () were synthesized via reactions between halogenated aromatic precursors and Boc-protected piperidine derivatives. The amino group in the target compound likely arises from nitro reduction or direct amination, as seen in related intermediates .
Properties
IUPAC Name |
tert-butyl 4-[4-amino-2-(trifluoromethyl)phenoxy]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O3/c1-16(2,3)25-15(23)22-8-6-12(7-9-22)24-14-5-4-11(21)10-13(14)17(18,19)20/h4-5,10,12H,6-9,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZFCOSBRDLJTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-amino-2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the phenoxy group. The amino and trifluoromethyl groups are then added through specific reactions involving appropriate reagents and conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the trifluoromethyl group can produce difluoromethyl derivatives.
Scientific Research Applications
Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-amino-2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Amino vs. Nitro Groups: The amino group in the target compound improves aqueous solubility compared to nitro-containing analogs (e.g., ), which often require reduction for biological activity .
- Trifluoromethyl (CF₃) Effects : The CF₃ group enhances lipophilicity and metabolic resistance, a feature shared with tert-butyl 4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate () .
- Halogenated Derivatives : Bromo- and fluoro-substituted analogs () are pivotal in Suzuki-Miyaura cross-coupling reactions but may exhibit lower solubility .
Biological Activity
Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate is a synthetic organic compound whose unique structure and properties have garnered attention in medicinal chemistry. With the molecular formula and a molecular weight of approximately 345.36 g/mol, this compound features a piperidine ring, a tert-butyl ester group, and a trifluoromethyl-substituted phenoxy moiety. These structural components contribute to its significant biological activities, particularly in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and binding affinity, which can modulate the activity of these targets. The amino group can form hydrogen bonds with biological molecules, further influencing its pharmacological effects.
Biological Activities
- Enzyme Interaction : Research indicates that this compound can effectively bind to specific enzymes, influencing their catalytic activities. This interaction is crucial for developing enzyme inhibitors or modulators in therapeutic applications.
- Receptor Binding : The compound has shown potential in binding to various receptors, which may lead to significant pharmacological effects. Its enhanced binding affinity due to the trifluoromethyl group makes it a candidate for studies related to receptor-mediated signaling pathways.
- Antitumor Potential : Preliminary studies suggest that this compound may exhibit anticancer properties by interfering with tumor cell proliferation and survival mechanisms. The structure-activity relationship (SAR) analysis indicates that modifications in the phenoxy group can significantly impact its cytotoxic activity against cancer cell lines .
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate | Contains a fluorine atom instead of trifluoromethyl group | |
| Tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate | Contains nitro and methyl groups | |
| Tert-butyl 4-[4-amino-2-(difluoromethyl)phenoxy]piperidine-1-carboxylate | Similar structure with difluoromethyl substitution |
The trifluoromethyl group in this compound significantly enhances its lipophilicity and biological activity compared to other similar compounds, potentially leading to improved pharmacokinetic properties and therapeutic efficacy.
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of this compound's biological activities:
- Synthesis : The synthesis typically involves multiple steps starting from the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and phenoxy moiety. Specific conditions are employed for adding the amino and trifluoromethyl groups.
- Biological Evaluation : Studies have demonstrated that this compound can effectively inhibit certain enzymes involved in metabolic pathways, showcasing its potential as a biochemical probe for drug development. Furthermore, its interactions with specific receptors have been linked to modulation of cellular signaling pathways relevant in cancer biology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
